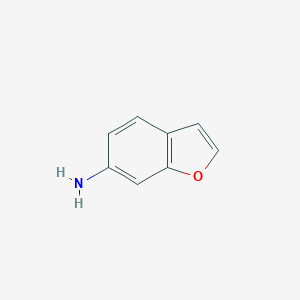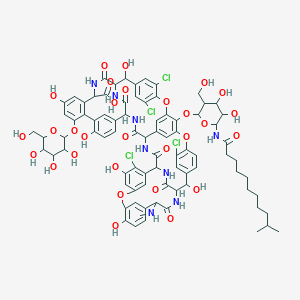
Furfuranol-d2
Descripción general
Descripción
Furfuranol-d2, also known as Furfuryl Alcohol-d2, is a chemical compound with the molecular formula C5H6O2 . It is a highly functionalized molecule that can be converted into valuable chemicals due to its molecular structure .
Synthesis Analysis
Furfural, from which Furfuranol-d2 is derived, is a promising renewable platform compound that can be produced from lignocellulosic biomass . The synthesis of Furfuranol-d2 involves various catalytic processes . The conversion of furfural to C4 and C5 chemicals is achieved through selective hydrogenation and/or hydrogenolysis .
Molecular Structure Analysis
The molecular structure of Furfuranol-d2 is highly functionalized, making it a desired raw material for the sustainable production of value-added chemicals .
Chemical Reactions Analysis
Furfuranol-d2 can be converted into a variety of high-value-added chemicals, including furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . The reaction mechanisms for these conversions are complex and involve various catalysts .
Physical And Chemical Properties Analysis
Furfuranol-d2 has a molecular weight of 100.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 100.049332922 g/mol . It has a topological polar surface area of 33.4 Ų .
Aplicaciones Científicas De Investigación
Renewable Energy Source Conversion
Furfuranol-d2: , as a derivative of furfural, plays a significant role in the conversion of biomass into renewable energy sources. Its chemical structure allows for the catalytic conversion into biofuels, providing a sustainable alternative to fossil fuels . The process involves chemo- and bio-catalysis, where Furfuranol-d2 acts as an intermediate in the synthesis of bio-chemicals that can be used as fuel additives or replacements.
Production of High-Value Chemicals
The compound’s versatility extends to the production of high-value chemicals for various industries. Through oxidation and hydrogenation processes, Furfuranol-d2 can be transformed into chemicals like furfurylamine, furandicarboxylic acid, and furfural alcohol . These chemicals serve as key ingredients in pharmaceuticals, plastics, and other industrial materials.
Polymer Monomer Synthesis
In the field of polymer science, Furfuranol-d2 is utilized to create polymer monomers. The presence of an aldehyde group in its structure makes it a prime candidate for synthesizing polymers with specific properties, such as increased durability or biodegradability .
Agricultural Biomass Valorization
Furfuranol-d2: contributes to the valorization of agricultural biomass. It is involved in the catalytic processes that convert waste biomass into valuable products, thereby reducing waste and promoting the efficient use of agricultural resources .
Medicinal Chemistry
In medicinal chemistry, Furfuranol-d2 is used to synthesize compounds with potential therapeutic effects. Its transformation into various bioactive molecules is a subject of ongoing research, with the aim of discovering new drugs and treatment options .
Environmental Remediation
Lastly, Furfuranol-d2 finds application in environmental remediation. Its chemical properties are exploited in processes designed to remove or neutralize pollutants from the environment, contributing to cleaner air and water .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dideuterio(furan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480632 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furfuranol-d2 | |
CAS RN |
109930-25-8 | |
| Record name | Furfuranol-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

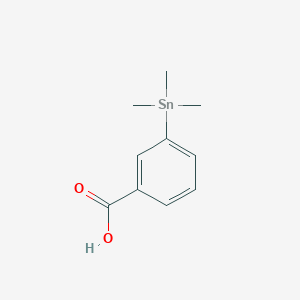
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)


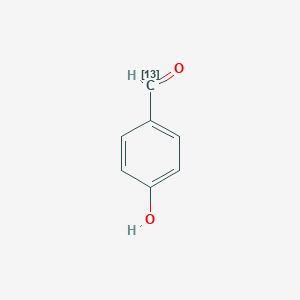
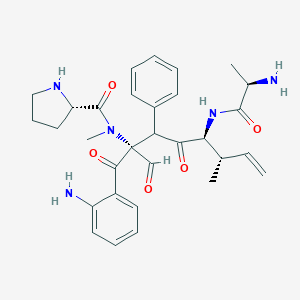
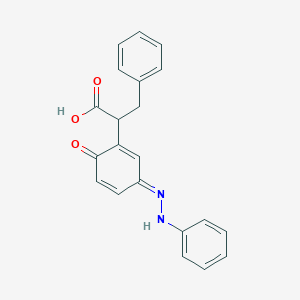
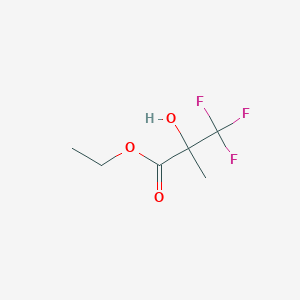
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)


